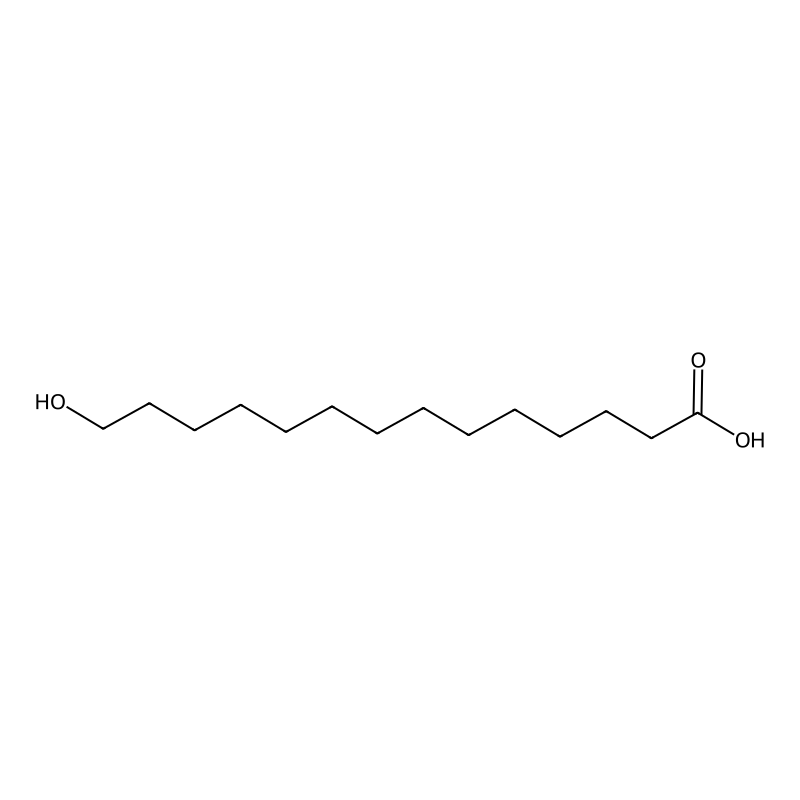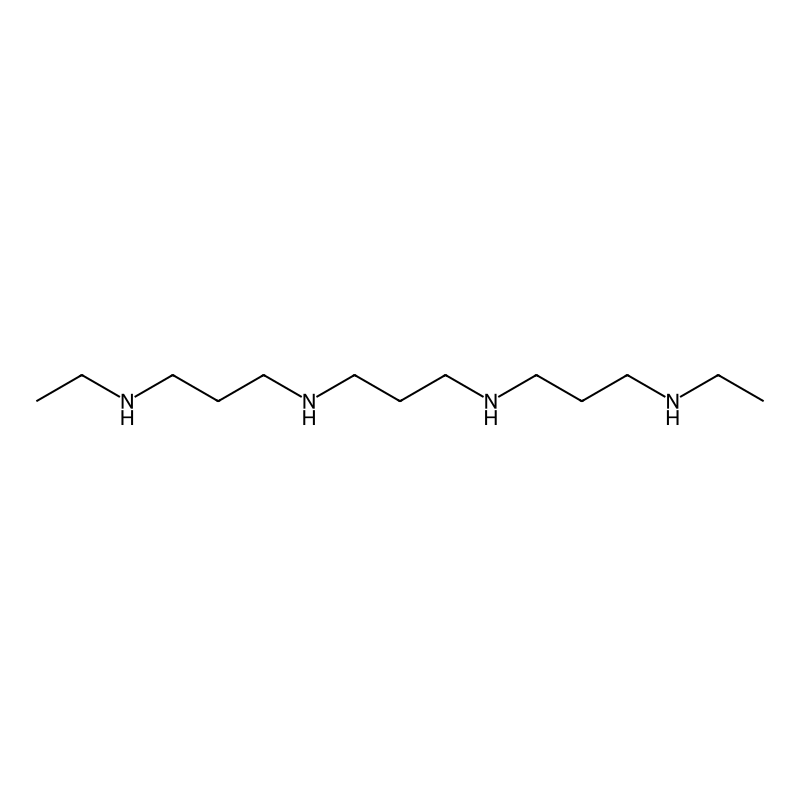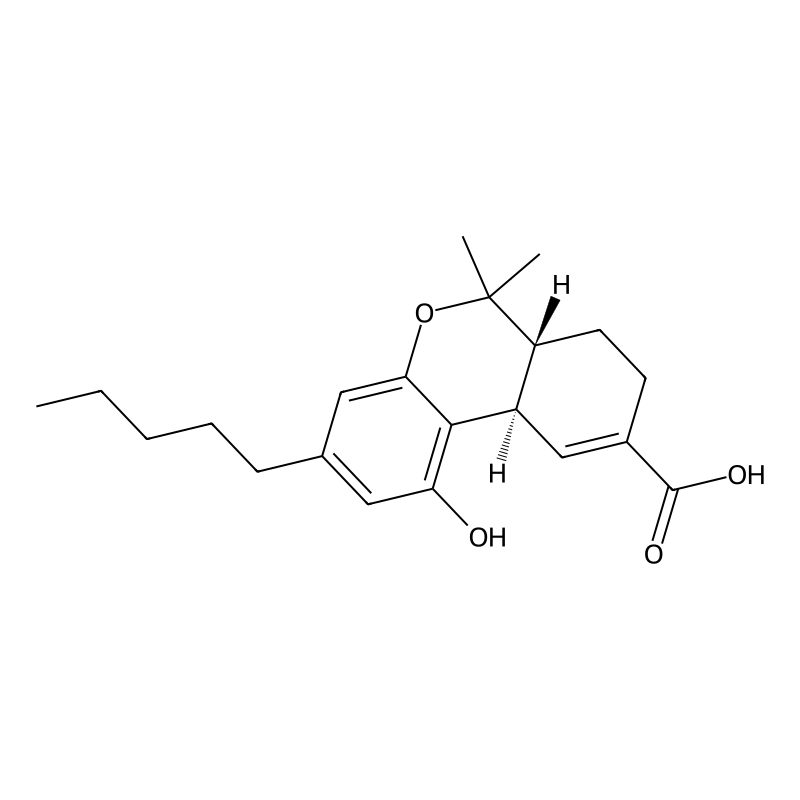14-Hydroxytetradecanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Biomarker potential: Due to its specific structure, 14-HTDA has been explored as a potential biomarker in certain diseases. Some studies suggest it may be elevated in patients with Sjögren's syndrome, an autoimmune disease affecting the exocrine glands []. However, more research is needed to confirm its efficacy as a diagnostic tool.
14-Hydroxytetradecanoic acid is classified as an omega-hydroxy long-chain fatty acid. It is derived from myristic acid, which consists of 14 carbon atoms. The addition of a hydroxy group at the 14th carbon alters its properties and reactivity compared to its parent compound. This modification impacts its solubility, melting point, and biological activities, making it an interesting subject for research in both chemistry and biology .
The chemical behavior of 14-hydroxytetradecanoic acid can be understood through its functional groups. The hydroxy group can participate in various reactions, including:
- Esterification: Reacting with alcohols to form esters.
- Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
- Reduction: The carbonyl groups present in derivatives can be reduced back to alcohols.
These reactions are crucial for its synthesis and modification in laboratory settings .
Research indicates that 14-hydroxytetradecanoic acid exhibits several biological activities:
- Antimicrobial Properties: It has shown effectiveness against various pathogens, suggesting potential applications in antimicrobial formulations.
- Role in Lipid Metabolism: As a fatty acid derivative, it may play a role in lipid metabolism and cellular signaling pathways.
- Influence on Cell Membrane Properties: Its unique structure may affect membrane fluidity and function, impacting cellular processes .
The synthesis of 14-hydroxytetradecanoic acid can be achieved through several methods:
- Chemical Synthesis: This typically involves the hydroxylation of myristic acid using specific reagents under controlled conditions.
- Biotechnological Approaches: Microbial fermentation can also produce this compound by utilizing genetically modified organisms capable of hydroxylating fatty acids.
- Enzymatic Methods: Enzymes like hydroxylases can catalyze the conversion of myristic acid to its hydroxylated form .
The applications of 14-hydroxytetradecanoic acid span various fields:
- Pharmaceuticals: Its antimicrobial properties make it a candidate for drug development.
- Cosmetics: Used in formulations for skin care due to its beneficial effects on skin health.
- Food Industry: Potential use as a preservative or flavoring agent due to its unique properties .
Studies on the interactions of 14-hydroxytetradecanoic acid with other biomolecules have revealed insights into its function:
- Protein Binding: Research indicates that it may bind to specific proteins, influencing metabolic pathways.
- Cellular Uptake: Investigations into how cells uptake this fatty acid suggest mechanisms that could be exploited for drug delivery systems .
Several compounds share structural similarities with 14-hydroxytetradecanoic acid. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| Myristic Acid | C₁₄H₂₈O₂ | Parent compound without hydroxy group |
| 3-Hydroxytetradecanoic Acid | C₁₄H₂₈O₃ | Hydroxy group at the 3rd position |
| 12-Hydroxytetradecanoic Acid | C₁₄H₂₈O₃ | Hydroxy group at the 12th position |
Uniqueness of 14-Hydroxytetradecanoic Acid
What sets 14-hydroxytetradecanoic acid apart from these similar compounds is its specific position of hydroxylation, which significantly influences its biological activity and potential applications. Unlike myristic acid, which is primarily used as a food additive and fat source, or other hydroxylated derivatives that may not exhibit similar antimicrobial properties, 14-hydroxytetradecanoic acid's unique structure allows it to interact differently with biological systems.








